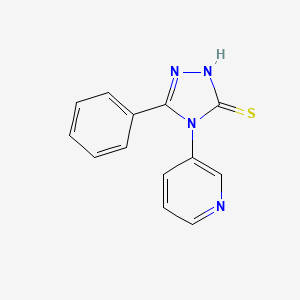

5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

BenchChem offers high-quality 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-phenyl-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-16-15-12(10-5-2-1-3-6-10)17(13)11-7-4-8-14-9-11/h1-9H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPWDLOEGUWTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis and Characterization of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document details the synthetic pathway, including the preparation of the key thiosemicarbazide intermediate and its subsequent cyclization. Furthermore, a thorough characterization of the final compound using various spectroscopic techniques is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and properties of novel triazole derivatives.

Introduction: The Significance of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a thiol group at the 3-position of the triazole ring often enhances the biological activity of these compounds.[2] The unique structural features of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, combining a phenyl ring, a pyridine moiety, and a triazole-thiol core, make it a promising candidate for further investigation in drug discovery programs.

Synthetic Pathway: A Two-Step Approach

The synthesis of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is achieved through a well-established two-step process. The first step involves the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired triazole-thiol.[1]

Step 1: Synthesis of 1-benzoyl-4-(pyridin-3-yl)thiosemicarbazide

The initial step involves the nucleophilic addition of benzohydrazide to 3-isothiocyanatopyridine. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the corresponding thiosemicarbazide.

Step 2: Cyclization to 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

The synthesized thiosemicarbazide undergoes base-catalyzed intramolecular dehydrative cyclization.[1] In the presence of a strong base, such as sodium hydroxide, the acidic proton of the thioamide is abstracted, initiating a nucleophilic attack of the resulting anion on the carbonyl carbon. Subsequent dehydration leads to the formation of the stable 1,2,4-triazole ring.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 1-benzoyl-4-(pyridin-3-yl)thiosemicarbazide

-

In a round-bottom flask, dissolve benzohydrazide (0.01 mol) in ethanol.

-

To this solution, add 3-isothiocyanatopyridine (0.01 mol).

-

Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.[3]

-

After completion, cool the mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.[3]

Synthesis of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

-

Dissolve the 1-benzoyl-4-(pyridin-3-yl)thiosemicarbazide (0.01 mol) in an aqueous solution of 2N sodium hydroxide.[1]

-

Heat the mixture under reflux for 4-6 hours until the solution becomes clear.[3]

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.[4]

-

Filter the solid, wash it thoroughly with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol.[4]

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.

Characterization of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

The structure of the synthesized compound is confirmed by various spectroscopic methods. The triazole-thiol can exist in tautomeric forms (thiol and thione), which can be distinguished by spectroscopic analysis. The absence of a strong S-H stretching band around 2500-2600 cm⁻¹ in the IR spectrum and the presence of a C=S stretching band around 1270-1290 cm⁻¹ suggests the predominance of the thione form in the solid state.[1] The ¹H NMR spectrum will show characteristic signals for the phenyl and pyridyl protons, as well as a downfield signal for the N-H proton of the triazole ring.[2]

Spectroscopic Data

| Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | ~3200-3100 (N-H stretching), ~1600 (C=N stretching), ~1400-1500 (C=C stretching), ~1280 (C=S stretching)[1] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5-14.0 (s, 1H, SH/NH), ~7.4-8.6 (m, aromatic protons of phenyl and pyridyl rings)[2][5] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165-175 (C=S), ~125-155 (aromatic carbons)[6] |

| Mass Spectrometry (m/z) | Expected molecular ion peak corresponding to the molecular formula C₁₃H₁₀N₄S. |

Potential Applications in Drug Development

Derivatives of 1,2,4-triazole-3-thiol are known for their diverse pharmacological activities. The presence of the phenyl and pyridyl substituents in the target molecule may confer specific biological properties. For instance, many antimicrobial and anticancer agents contain these aromatic moieties.[7] Further studies are warranted to explore the potential of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol as a lead compound in various therapeutic areas.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. The two-step procedure, involving the formation of a thiosemicarbazide intermediate and subsequent base-catalyzed cyclization, provides good yields of the target compound. The detailed characterization data serves as a valuable reference for the confirmation of the synthesized molecule. The potential biological activities of this compound make it an attractive target for further investigation in the field of medicinal chemistry.

References

- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.

- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.

- Mukherjee, N., Ahammed, S., Bhadra, S., & Ranu, B. C. (2012). Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over Cu/Al2O3 surface under ball-milling. Green Chemistry, 14(10), 2699-2703.

- Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Journal of the Turkish Chemical Society, Section A: Chemistry.

- Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002).

- El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2011). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one. Molecules, 16(11), 9347-9357.

- Demirbas, N., et al. (2004).

- Samuseva, A. V., et al. (2019).

- Hryniuk, I., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-22.

- Al-Amiery, A. A., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.

- Tretyakov, B. A., et al. ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)...

-

Chembase.cn. N-phenyl-2-pyridinecarbothioamide. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of 5-pyridin-3/4-yl-1,2,4-triazole-3-thiol (1,2).Reaction conditions. Available from: [Link]

- Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10.

- Tretyakov, B. A., et al. (2025).

- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5), 288-295.

-

Sahoo, P. K., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3][8]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135.

- Mulder, W., et al. (2014). Synthesis and Structure of a Novel Substituted Benzothiazolyl-N-phenyl-2-pyridinecarbothioamide; Kinetics of Formation and Electrochemistry of Two of its Palladium Pincer Complexes. Australian Journal of Chemistry, 67(10), 1469-1477.

- Thummel, R. P., & Jahangir, A. (2003). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 68(24), 9415-9418.

- Khan, J., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4935.

- Sharma, D., et al. (2015).

- Kar, S., et al. (2022). Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones: structural characterization, E/Z isomerism, mechanistic insights and in vitro cytotoxicity. New Journal of Chemistry, 46(3), 1206-1217.

- Kumar, A., & Kumar, V. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5571.

- Porwal, D., et al. (2011). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Organic letters, 13(21), 5780-5783.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic analysis (NMR, IR, Mass) of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Title : Spectroscopic Analysis (NMR, IR, Mass) of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Technical Guide

Executive Summary

This whitepaper provides an in-depth technical framework for the synthesis and spectroscopic characterization of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. Aimed at drug development professionals and synthetic chemists, this guide deconstructs the structural dynamics of the 1,2,4-triazole pharmacophore, emphasizing the thione-thiol tautomerism that dictates its physicochemical behavior. By establishing a self-validating experimental protocol, we ensure that FT-IR, NMR ( 1 H and 13 C), and High-Resolution Mass Spectrometry (HRMS) data are cross-verified, guaranteeing uncompromised scientific integrity in structural elucidation.

Chemical Context & Structural Dynamics

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its robust hydrogen-bonding capacity and metabolic stability. When substituted at the 3-position with a sulfur atom, the molecule exhibits a classic thione-thiol tautomeric equilibrium[1].

Causality of Tautomeric Preference: Although drawn conventionally as a thiol (-SH), spectroscopic evidence consistently demonstrates that in the solid state and in polar aprotic solvents (like DMSO), the thione form (-NH-C=S) overwhelmingly predominates[1]. This preference is thermodynamically driven by the high bond dissociation energy of the C=S double bond and the stabilization afforded by intermolecular hydrogen bonding between the N-H donor and the C=S acceptor. Understanding this equilibrium is critical, as it directly influences the interpretation of IR stretching frequencies and NMR chemical shifts[2].

Caption: Figure 1: Thione-thiol tautomeric equilibrium of 1,2,4-triazole-3-thiols.

Synthesis & Sample Preparation: A Self-Validating Protocol

To ensure high-fidelity spectroscopic data, the synthesized compound must be free of uncyclized intermediates. The following protocol utilizes a cyclodehydration strategy that acts as a self-validating system: the complete consumption of the acyclic precursor is definitively marked by the disappearance of carbonyl stretches in the IR spectrum[2].

Step-by-Step Methodology:

-

Condensation: React equimolar amounts of benzhydrazide and 3-pyridyl isothiocyanate in absolute ethanol. Reflux for 2 hours to yield the intermediate 1-benzoyl-4-(pyridin-3-yl)thiosemicarbazide.

-

Cyclodehydration: Suspend the intermediate in a 2N NaOH aqueous solution. Reflux for 4 hours. The alkaline medium drives the intramolecular nucleophilic attack of the hydrazide nitrogen onto the thiourea carbon, expelling water[3].

-

Acidification: Cool the solution to 0-5 °C and acidify with dilute HCl to pH 3-4. The target compound, 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, precipitates quantitatively.

-

Purification: Recrystallize from an ethanol/water mixture to ensure the removal of any unreacted starting materials. Dry under vacuum at 60 °C for 12 hours.

Caption: Figure 2: Self-validating synthetic and analytical workflow.

Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis (KBr pellet) is the first line of structural validation. The absence of a strong carbonyl (C=O) stretch at ~1670 cm −1 confirms successful cyclization[2].

-

Thione Markers: A prominent absorption band around 3100–3150 cm −1 corresponds to the N-H stretching vibration, while the C=S stretch appears at ~1280 cm −1 .

-

Thiol Absence: The typical S-H stretch (2500–2600 cm −1 ) is usually absent or extremely weak, corroborating the dominance of the thione tautomer in the solid state[1].

-

Aromatic/Heterocyclic Markers: C=N stretching is observed at ~1610 cm −1 , and C=C aromatic stretches appear at 1580 and 1490 cm −1 [3].

Nuclear Magnetic Resonance ( 1 H and 13 C NMR)

NMR spectroscopy provides atomic-level connectivity. Samples are dissolved in DMSO-d 6 , which stabilizes the thione form via hydrogen bonding[4].

-

1 H NMR Causality & Validation: The most diagnostic signal is a broad singlet at ~14.10 ppm integrating to 1H. This highly deshielded proton corresponds to the N-H of the thione form. Self-Validation Step: Upon the addition of D 2 O, this peak disappears due to rapid deuterium exchange, confirming it as a labile heteroatom-bound proton[2]. The pyridine protons exhibit characteristic splitting: the proton ortho to the nitrogen and adjacent to the triazole linkage (H-2') appears as a downfield doublet of doublets (~8.65 ppm) due to the electron-withdrawing nature of both the pyridine nitrogen and the triazole ring.

-

13 C NMR Causality: The 13 C spectrum definitively resolves the tautomeric ambiguity. The C3 carbon of the triazole ring resonates at ~168.5 ppm. A typical C-S single bond would appear much further upfield (~140 ppm); the 168.5 ppm shift is characteristic of a C=S double bond, proving the thione state[4]. The C5 carbon (C=N) appears at ~152.0 ppm.

Mass Spectrometry (ESI-MS / HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode yields the protonated molecular ion [M+H]+ at m/z 255.07. The fragmentation pattern is highly diagnostic of the 1,2,4-triazole core[3].

-

Fragmentation Pathway: The primary neutral loss is often H 2 S (34 Da), yielding a fragment at m/z 221.08. Subsequent high-energy collision-induced dissociation (CID) leads to the cleavage of the triazole ring, expelling the pyridine or phenyl moieties[2].

Caption: Figure 3: Proposed ESI-MS fragmentation pathway.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, serving as a reference standard for synthetic validation.

Table 1: FT-IR Spectral Assignments (KBr Pellet)

| Wavenumber (cm −1 ) | Intensity | Assignment | Structural Implication |

| ~3150 | Medium, Broad | N-H stretch | Confirms thione tautomer |

| ~1610 | Strong | C=N stretch | Triazole ring formation |

| ~1580, 1490 | Strong | C=C stretch | Pyridine and Phenyl rings |

| ~1280 | Strong | C=S stretch | Confirms thione tautomer |

| ~1070 | Medium | N-N stretch | Triazole core |

Table 2: 1 H and 13 C NMR Assignments (DMSO-d 6 )

| Nucleus | Chemical Shift (ppm) | Multiplicity / Integration | Assignment |

| 1 H | 14.10 | s, 1H (D 2 O exchangeable) | N-H (Thione) |

| 1 H | 8.70 | dd, 1H | Pyridine H-6' |

| 1 H | 8.65 | dd, 1H | Pyridine H-2' |

| 1 H | 7.95 | dt, 1H | Pyridine H-4' |

| 1 H | 7.55 | dd, 1H | Pyridine H-5' |

| 1 H | 7.45 - 7.50 | m, 3H | Phenyl H-meta, H-para |

| 1 H | 7.40 | m, 2H | Phenyl H-ortho |

| 13 C | 168.5 | - | Triazole C3 (C=S) |

| 13 C | 152.0 | - | Triazole C5 (C=N) |

| 13 C | 150.2, 148.5 | - | Pyridine C2', C6' |

| 13 C | 136.4, 131.0, 124.2 | - | Pyridine C4', C3', C5' |

| 13 C | 130.5, 128.8, 128.2, 126.5 | - | Phenyl carbons |

Conclusion

The rigorous spectroscopic analysis of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol requires a holistic understanding of its tautomeric behavior. By employing a self-validating workflow that cross-references the absence of IR carbonyl stretches with the presence of a D 2 O-exchangeable downfield 1 H NMR signal and a characteristic C=S 13 C resonance, researchers can unequivocally confirm the structural identity and purity of the synthesized pharmacophore.

References

-

Title : Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives Source : Journal of Pharmaceutical Negative Results URL :3

-

Title : Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule Source : ResearchGate URL : 1

-

Title : Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source : PMC (nih.gov) URL : 2

-

Title : Regioselective synthesis, antitumor and antioxidant activities of some 1,2,4-triazole derivatives based on 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol Source : Taylor & Francis URL : 4

Sources

Tautomerism in 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: A Guide to Structural Elucidation and Equilibrium Dynamics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a cornerstone of modern heterocyclic chemistry with profound implications for drug design and development. The biological activity, receptor binding affinity, and pharmacokinetic properties of a molecule can be dictated by the predominant tautomeric form. This guide provides a comprehensive examination of the thione-thiol tautomerism in 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, a scaffold of significant interest in medicinal chemistry.[1][2][3] We will delve into the structural nuances of the thione and thiol forms, present field-proven methodologies for their characterization, and explore the physicochemical factors that govern their equilibrium. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis, characterization, and application of 1,2,4-triazole derivatives.

The Thione-Thiol Equilibrium: A Structural Overview

The core of our investigation lies in the prototropic tautomerism between the thione and thiol forms of the title compound. This process involves the migration of a proton between a nitrogen atom and a sulfur atom within the triazole ring system.

-

The Thione Form: 5-phenyl-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

The Thiol Form: 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Computational studies, including Density Functional Theory (DFT) calculations, and extensive experimental data from related 1,2,4-triazole-3-thione derivatives consistently indicate that the thione tautomer is the more stable and predominant species in the gas phase, solid state, and in most neutral solutions.[4][5][6] The higher stability of the thione form is often attributed to the greater strength of the C=O and N-H bonds relative to the C=N and O-H bonds in the enol form, a principle that extends to their thio-analogs.

Caption: Thione-Thiol Tautomeric Equilibrium.

A Multi-Faceted Approach to Characterization

Unambiguous characterization of the tautomeric state is paramount for understanding structure-activity relationships (SAR).[7] A single analytical technique is often insufficient; therefore, a synergistic application of spectroscopic and crystallographic methods is the industry standard.

Single-Crystal X-ray Crystallography: The Definitive Proof

For structural elucidation in the solid state, single-crystal X-ray crystallography is the gold standard, providing unequivocal evidence of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.[7] For 1,2,4-triazole-3-thiol derivatives, crystallographic data almost invariably confirms the predominance of the thione tautomer in the crystal lattice.[5][8][9]

Experimental Protocol: Crystal Growth and X-ray Diffraction

-

Crystal Growth (Self-Validating System):

-

Dissolve the synthesized compound in a suitable solvent system (e.g., ethanol, DMSO, or a mixture like ethanol:chloroform) to near saturation at an elevated temperature.

-

Allow the solution to cool slowly and evaporate at room temperature over several days. The slow evaporation is critical to allow for the formation of high-quality, single crystals suitable for diffraction.

-

Visually inspect the resulting crystals under a microscope for well-defined facets and lack of twinning.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head of a diffractometer equipped with a radiation source (e.g., Cu Kα).

-

Collect diffraction data at a controlled temperature (often 100-120 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction intensities to determine the unit cell parameters and space group.[7]

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model against the experimental data. The final refined structure will unambiguously show the location of the proton on the nitrogen atom (thione form) or the sulfur atom (thiol form).

-

NMR Spectroscopy: Probing the Tautomeric State in Solution

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution. Distinct chemical shifts for key protons and carbons allow for the identification and, in some cases, quantification of the different forms.

Key Spectroscopic Markers:

| Tautomer | Technique | Key Signal | Typical Chemical Shift (δ ppm) | Causality & Verification |

| Thione | ¹H NMR | N-H Proton | 13.0 - 14.5 | Broad singlet, located on the triazole ring nitrogen. Signal disappears upon D₂O exchange. |

| Thiol | ¹H NMR | S-H Proton | 12.5 - 14.0 | Sharp to broad singlet. This signal also disappears upon D₂O exchange. Its presence is definitive for the thiol form.[10][11] |

| Thione | ¹³C NMR | C=S Carbon | 160 - 180 | The thiocarbonyl carbon is significantly deshielded and appears far downfield, providing strong evidence for the thione structure.[10] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of heterocyclic compounds and reveal exchangeable protons.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note the presence and integration of signals in the downfield region (>12 ppm).

-

D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of a signal confirms it is an exchangeable proton (N-H or S-H).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The observation of a signal in the δ 160-180 ppm range is a key indicator of the C=S group of the thione tautomer.

-

2D NMR (Optional but Recommended): Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign carbon signals by correlating them to nearby protons, confirming the C=S assignment.[12]

Vibrational and Electronic Spectroscopy

IR and UV-Vis spectroscopy provide complementary data that support the findings from NMR and X-ray crystallography.

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1270-1290 cm⁻¹ is characteristic of the C=S stretching vibration , indicating the thione form.[13] Conversely, a weak band around 2550-2600 cm⁻¹ would signify the S-H stretch of the thiol tautomer.[11] The N-H stretch of the thione form is typically observed in the 3170-3260 cm⁻¹ region.[13][14]

-

UV-Vis Spectroscopy: The thione group (C=S) acts as a chromophore.[15] Changes in the electronic absorption spectra can be monitored as a function of solvent or pH to study shifts in the tautomeric equilibrium.

Caption: pH-Dependent Tautomeric Shift.

Solvent Effects

While the thione form generally predominates, the polarity of the solvent can influence the tautomeric ratio in solution. More polar solvents may stabilize the more polar thione tautomer through dipole-dipole interactions. Conversely, non-polar solvents might slightly favor the less polar thiol form, although this effect is often minor compared to the intrinsic stability of the thione.

Conclusion and Outlook

The tautomerism of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is characterized by a strong preference for the thione form under solid-state and neutral solution conditions. This preference is supported by a wealth of spectroscopic and computational evidence from analogous systems. The definitive structural assignment relies on a combined analytical approach, with single-crystal X-ray diffraction providing unambiguous solid-state confirmation and NMR spectroscopy offering critical insights into the solution-state equilibrium.

For professionals in drug development, recognizing that the equilibrium can be significantly shifted towards the reactive thiolate species under physiological or basic conditions is crucial. This pH-dependent behavior can influence metabolic pathways, receptor interactions, and formulation stability. A thorough understanding and characterization of the tautomeric landscape are, therefore, not merely academic exercises but essential components of rational drug design and optimization.

References

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

-

Zolmajd Haghighi, Z., & Zahedi, M. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 987-995. [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

The thione-thiol tautomerism in 1,2,4-triazoles. ResearchGate. [Link]

-

Krasavin, M. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 3(4), 305-349. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties. ACS Publications. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

-

Taha, M., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(17), 5258. [Link]

-

A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. ResearchGate. [Link]

-

Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate. [Link]

-

Küçükgüzel, I., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Turkish Journal of Chemistry, 28(3), 343-353. [Link]

-

Al-Soud, Y. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1047. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PMC. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Küçükgüzel, I., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(3), 153-164. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. [Link]

-

Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. [Link]

-

Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. PMC. [Link]

-

Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. MDPI. [Link]

-

Energies and alkylations of tautomeric heterocyclic compounds: old problems - new answers. ACS Publications. [Link]

-

Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Kertesz, M., et al. (2018). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 28(17), 1507-1521. [Link]

-

Substituent Tautomerism of Six-Membered Ring Heterocycles. ResearchGate. [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

-

Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[4][13][15]riazoles. MDPI. [Link]

-

PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. LOCKSS. [Link]

-

The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. ResearchGate. [Link]

-

Zhang, C., & Li, W. (2018). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Water Research, 129, 115-123. [Link]

-

Reactions of Thiols. Chemistry Steps. [Link]

-

Thiols And Thioethers. Master Organic Chemistry. [Link]

-

The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]

-

3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjptonline.org [rjptonline.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

- 9. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1,2,4]triazoles | MDPI [mdpi.com]

- 13. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Physicochemical Properties of Substituted 1,2,4-Triazole-3-thiol Derivatives

Foreword

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] When substituted with a thiol group at the 3-position, this heterocyclic system gains remarkable chemical versatility and a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5] The significance of these compounds lies in the interplay between their structural features—particularly the thiol/thione tautomerism—and their resulting physicochemical properties, which dictate their interaction with biological targets. This guide offers a comprehensive exploration of these properties, providing researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the full potential of this promising class of molecules.

Synthesis and Structural Elucidation: The Foundation of Characterization

A thorough understanding of the physicochemical properties of 1,2,4-triazole-3-thiol derivatives begins with their synthesis and the unambiguous confirmation of their chemical structure. The synthetic pathway not only dictates the types of substituents that can be introduced but also influences the potential for isomeric impurities.

Core Synthetic Strategies

The literature describes two primary and robust approaches for the synthesis of the 1,2,4-triazole-3-thiol core.[6][7][8]

-

Route A: From Acid Hydrazides and Isothiocyanates: This is the most prevalent method, valued for its reliability and the commercial availability of a wide range of starting materials.[6] The reaction proceeds through a thiosemicarbazide intermediate, which is then cyclized under basic conditions.

-

Route B: From Thiosemicarbazides and Carboxylic Acids: A more direct approach involves the reaction of thiosemicarbazides with carboxylic acids, often facilitated by a condensing agent like polyphosphate ester (PPE).[6][7][8] This method involves an initial acylation followed by cyclodehydration.

The choice of synthetic route is critical as it can influence reaction yield and purity. For instance, the formation of 1,3,4-thiadiazole isomers can be a competing side reaction, necessitating careful spectral analysis to confirm the desired 1,2,4-triazole structure.[6]

Caption: Common synthetic routes to 1,2,4-triazole-3-thiol derivatives.

Spectroscopic Verification

Confirming the molecular architecture is non-negotiable. A combination of spectroscopic techniques provides a complete picture of the synthesized molecule.

-

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. A key diagnostic feature in the ¹H NMR spectrum is the chemical shift of the N-H and S-H protons. It is crucial to distinguish the 1,2,4-triazole-3-thiol product from its 5-phenyl-1,3,4-thiadiazol-2-amine isomer, which will show significantly different chemical shifts for the ring protons.[6]

-

FT-IR Spectroscopy: Infrared spectroscopy helps identify key functional groups. Characteristic absorption bands include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1587-1630 cm⁻¹), and C=S (thione) stretching (around 1192-1277 cm⁻¹).[4][9][10]

-

Mass Spectrometry: This technique confirms the molecular weight of the compound, providing definitive evidence of the target molecule's formation.[11]

Table 1: Representative Spectroscopic Data for a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

| Technique | Functional Group / Proton | Characteristic Signal Range | Reference |

| ¹H NMR | N-H (ring) | δ 13.0 - 14.0 ppm | [6] |

| S-H (thiol) | δ 2.3 - 2.5 ppm | [11] | |

| Aromatic Protons | δ 7.0 - 8.5 ppm | [11] | |

| ¹³C NMR | C=S (thione) | δ 165.0 - 170.0 ppm | [11] |

| C-S (thiol) | δ 150.0 - 155.0 ppm | [11] | |

| FT-IR | N-H stretch | 3100 - 3300 cm⁻¹ | [4][10] |

| C=N stretch | 1580 - 1630 cm⁻¹ | [9][10] | |

| C=S stretch | 1190 - 1280 cm⁻¹ | [9][10] |

Core Physicochemical Properties and Their Quantification

The biological fate and activity of a drug candidate are governed by its physicochemical properties. For 1,2,4-triazole-3-thiol derivatives, several parameters are of paramount importance.

Thiol-Thione Tautomerism: A Crucial Equilibrium

A defining feature of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. This equilibrium is not merely a chemical curiosity; it profoundly influences the molecule's hydrogen bonding capacity, polarity, and ability to interact with biological receptors.[12] The thione form is generally more stable.[12] This equilibrium can be influenced by the solvent, pH, and the electronic nature of substituents on the triazole ring.

Caption: The thiol-thione tautomeric equilibrium in 1,2,4-triazole-3-thiol.

Acidity (pKa) and Lipophilicity (Log P)

The ionization state (governed by pKa) and the partitioning between aqueous and lipid environments (governed by Log P) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

pKa: The thiol and N-H protons are acidic and can be deprotonated under physiological conditions. The pKa value quantifies this acidity and is crucial for predicting the molecule's charge state in different biological compartments.

-

Log P: This value represents the logarithm of the partition coefficient between octanol and water, serving as a classical measure of lipophilicity. An optimal Log P is essential for membrane permeability. The polar 1,2,4-triazole nucleus generally enhances aqueous solubility.[1]

Table 2: Key Physicochemical Parameters of Selected Derivatives

| Parameter | Description | Importance in Drug Development |

| pKa | Acid dissociation constant | Determines ionization state at physiological pH, affecting solubility and receptor binding. |

| Log P | Octanol-water partition coefficient | Measures lipophilicity, influencing membrane permeability and absorption. |

| Solubility | Maximum concentration in a solvent | Crucial for formulation and bioavailability. The polar triazole ring can improve this property.[1] |

Quantum Chemical Calculations: An In-Silico Approach

Quantum chemical methods, particularly Density Functional Theory (DFT), provide deep insights into the structural and electronic properties that are often difficult to probe experimentally.[12][13] These calculations are invaluable for rationalizing observed properties and guiding the design of new derivatives.

-

Optimized Geometry: DFT calculations determine the most stable 3D structure, including bond lengths and angles.[13]

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.[12]

-

Tautomeric Stability: DFT can accurately predict the relative energies of the thiol and thione tautomers, confirming the predominance of the thione form.[12]

-

Vibrational Frequencies: Calculated IR frequencies can be compared with experimental FT-IR spectra to further validate the structure.[12]

Caption: A typical workflow for DFT-based computational analysis.

Table 3: Representative DFT Calculation Results for a 1,2,4-Triazole-3-thiol Derivative

| Parameter | Description | Typical Value Range | Reference |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.0 to -7.0 eV | [12] |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | [12] |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.5 to 5.0 eV | [12] |

| Relative Energy | Thiol vs. Thione | Thiol is typically higher in energy | [12] |

Linking Physicochemical Properties to Biological Activity

The ultimate goal of characterizing these derivatives is to understand and predict their biological function. The physicochemical properties are directly linked to their efficacy as therapeutic agents.

Many 1,2,4-triazole-3-thiol derivatives exhibit a wide range of biological activities. For instance, certain hydrazone-bearing derivatives have shown moderate cytotoxicity against melanoma, breast, and pancreatic cancer cell lines, with EC50 values in the low micromolar range.[1] Similarly, S-substituted derivatives have demonstrated significant antimicrobial and antifungal activity against various strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[4][14]

Caption: The relationship between physicochemical properties and biological activity.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential.

General Synthesis of 4-Ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from a representative synthesis of a substituted 1,2,4-triazole-3-thiol.[15]

-

Hydrazide Formation: React an appropriate ester (e.g., ethyl 2-p-tolyloxy acetate) with hydrazine hydrate in an alcoholic solvent and reflux to yield the corresponding acid hydrazide.

-

Thiosemicarbazide Synthesis: Treat the acid hydrazide with an isothiocyanate (e.g., ethyl isothiocyanate) to form the N-substituted thiosemicarbazide.

-

Cyclization: Dissolve the thiosemicarbazide intermediate in an alkaline medium (e.g., aqueous NaOH) and heat under reflux. The alkaline conditions facilitate the cyclization to form the triazole ring.

-

Purification: After cooling, acidify the reaction mixture to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol.

Protocol for a Typical DFT Calculation

This protocol outlines a standard computational analysis using the Gaussian software suite.[12]

-

Molecule Construction: Build the 3D structures of both the thione and thiol tautomers using a molecular modeling program (e.g., GaussView).

-

Geometry Optimization: Create an input file for each tautomer. Specify the DFT method and basis set, for example, B3LYP/6-311G(d,p). Use the Opt keyword to request a geometry optimization.

-

Frequency Calculation: Using the optimized geometry from the previous step, create a new input file with the same method and basis set. Specify the Freq keyword.

-

Verification and Analysis: Run the calculation. Confirm that the output shows no imaginary frequencies, which indicates a true energy minimum. Extract the final electronic energy, optimized coordinates, HOMO/LUMO energies, and thermodynamic properties from the output file.

Conclusion and Future Outlook

Substituted 1,2,4-triazole-3-thiol derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their biological activity is intricately linked to a unique set of physicochemical properties, most notably the thiol-thione tautomerism, lipophilicity, and electronic profile. A multi-faceted approach combining robust synthetic chemistry, detailed spectroscopic analysis, and powerful in-silico methods like DFT is essential for a comprehensive understanding of these molecules. This guide provides the fundamental framework and methodologies for researchers to explore this chemical space, optimize lead compounds, and ultimately contribute to the development of novel therapeutics. Future research should continue to explore the vast synthetic possibilities and employ advanced computational techniques to build predictive models that correlate physicochemical properties with specific biological outcomes.

References

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PMC. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. Available at: [Link]

-

Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. "Zaporozhye medical journal". Available at: [Link]

-

SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. PMC. Available at: [Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]

-

(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Journal of Advanced Scientific Research. Available at: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]

-

Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties. ACS Publications. Available at: [Link]

-

New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. MDPI. Available at: [Link]

-

Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI. Available at: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available at: [Link]

-

Synthesis, Spectral Analysis, and Insecticidal Activity of 1,2,3-Triazole Derivatives. Hindawi. Available at: [Link]

-

Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

-

The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. "Zaporozhye medical journal". Available at: [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). Social Pharmacy in Health Care. Available at: [Link]

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling | MDPI [mdpi.com]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Spectral Analysis, and Insecticidal Activity of 1,2,3-Triazole Derivatives - ProQuest [proquest.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 15. ijbr.com.pk [ijbr.com.pk]

An In-Depth Technical Guide to the Theoretical and Computational Studies of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] This document will delve into the synthesis, spectroscopic characterization, and in-silico analysis of the title compound, offering a holistic understanding for researchers in the field.

Synthesis and Structural Elucidation

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. A common and efficient method involves the cyclization of a corresponding thiosemicarbazide precursor.[3] For the title compound, this would typically involve the reaction of a custom-synthesized N-phenyl-N'-(pyridin-3-yl)thiourea with a suitable cyclizing agent.

A plausible synthetic route is outlined below:

Caption: Synthetic workflow for 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.

Following synthesis, structural confirmation is paramount. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For the title compound, characteristic absorption bands would be expected for the S-H (thiol) and C=N (triazole ring) stretching vibrations.[4]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (triazole ring) | 3100-3300 |

| C-H stretch (aromatic) | 3000-3100 |

| S-H stretch (thiol) | 2550-2600 |

| C=N stretch (triazole ring) | 1610-1650 |

| C=C stretch (aromatic) | 1450-1600 |

| C-S stretch | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[5][6]

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the protons on the phenyl and pyridyl rings in the aromatic region (typically δ 7.0-8.5 ppm).[5] The thiol proton (S-H) would likely appear as a broad singlet at a downfield chemical shift.[4]

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbon atoms of the triazole ring, typically in the range of δ 140-170 ppm.[5] The carbons of the phenyl and pyridyl substituents would also be observed in their expected regions.

Theoretical and Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the structural, electronic, and reactive properties of molecules like 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.[1][7]

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to investigate the electronic structure of many-body systems.[7] For 1,2,4-triazole derivatives, DFT is employed to determine optimized molecular geometries, electronic properties, and spectroscopic features.[1][7]

Protocol for DFT Calculations:

-

Molecule Building: Construct the 3D structure of the title compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[1][8]

-

Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Analysis of Results: From the output, key parameters such as bond lengths, bond angles, dihedral angles, and electronic energies can be obtained.

Caption: A typical workflow for DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule.

-

HOMO: Represents the ability of a molecule to donate an electron.

-

LUMO: Represents the ability of a molecule to accept an electron.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity.[8]

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The different colors on the MEP map represent different electrostatic potential values:

-

Red: Regions of most negative electrostatic potential (electron-rich), susceptible to electrophilic attack.

-

Blue: Regions of most positive electrostatic potential (electron-poor), susceptible to nucleophilic attack.

-

Green: Regions of neutral electrostatic potential.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is widely used in drug design to understand how a ligand (in this case, 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol) interacts with the active site of a biological target, such as an enzyme or a receptor.[7][9]

General Molecular Docking Protocol:

-

Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, ions, and co-crystallized ligands. Add hydrogen atoms and assign charges.[9]

-

Ligand Preparation: Draw the 2D structure of the ligand and convert it to a 3D structure. Perform energy minimization using a suitable force field.[9]

-

Docking Simulation: Define a docking grid or box around the active site of the target protein. Run the docking algorithm to generate multiple binding poses of the ligand within the active site.[9]

-

Scoring and Analysis: Evaluate the generated poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[9]

Caption: A generalized workflow for molecular docking studies.

The potential of 1,2,4-triazole derivatives as anticancer agents has been extensively studied.[10][11][12] Molecular docking studies can be employed to investigate the binding of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol to various cancer-related protein targets.

Conclusion

The integration of synthetic chemistry with advanced computational techniques provides a powerful platform for the investigation of novel heterocyclic compounds like 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. This guide has outlined the fundamental experimental and theoretical methodologies that are essential for the characterization and in-silico evaluation of this promising molecule. The insights gained from these studies are crucial for the rational design and development of new therapeutic agents with enhanced efficacy and selectivity.

References

- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.

- International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.

- Benchchem. A Comparative Guide to the Molecular Docking of 1,2,4-Triazole-3-thiol Derivatives.

- Benchchem. quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives.

- ISRES. Anticancer Properties of 1,2,4-Triazoles.

- Anticancer properties of 1,2,4-triazole derivatives (literature review).

-

Synthesis and anticancer activity of[1][5][10] triazole [4,3-b][1][5][10][11] tetrazine derivatives. Available from:

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.

- An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives.

-

MDPI. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Available from: [Link]

- Synthesis, DFT and Molecular docking study of novel bis 1,2,3-triazole derivatives of 2-hydroxyquinoline-4-carboxylate.

- Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives.

-

ACS Omega. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Available from: [Link]

- Benchchem. Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide.

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available from: [Link]

- Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates.

-

PMC. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]

-

UNT Digital Library. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. Available from: [Link]

-

ResearchGate. Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Available from: [Link]

-

PMC. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.

-

ACS Publications. Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. Available from: [Link]

-

Impactfactor. Synthesis, Antioxidant Activity and Molecular Docking Study of 1, 2, 4-Triazole And Their Corresponding Fused Rings Containing 2-Methylphenol. Available from: [Link]

- Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives.

-

IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available from: [Link]

- 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent.

-

Istanbul University Press. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

-

Academia.edu. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][5][10]-triazole-3-thiol derivatives as antimicrobial agents. Available from: [Link]

-

ResearchGate. Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Available from: [Link]

-

SpectraBase. 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. Available from: [Link]

-

PMC. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

-

ISRES. Chemistry of 1,2,4-Triazoles in Current Science. Available from: [Link]

- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES.

- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol.

-

PubMed. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Available from: [Link]

- Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4- triazole-3-thiol derivatives.

- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.

-

DSpace Repository. Spectroscopic Characterization and Quantum Chemical Computations of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol Molecule. Available from: [Link]

-

ResearchGate. (PDF) An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Available from: [Link]

-

ResearchGate. ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top).... Available from: [Link]

-

MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

-

ResearchGate. (PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 11. isres.org [isres.org]

- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Preliminary biological screening of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Preliminary Biological Screening of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific derivative, 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, which uniquely combines the phenyl and pyridinyl rings with the reactive triazole-thiol core. This amalgamation of pharmacophores suggests a high potential for multifaceted biological activity. As a senior application scientist, this document provides a comprehensive framework for the initial synthesis and biological evaluation of this compound, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility for researchers in drug discovery.

Rationale and Synthesis of the Core Scaffold

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry. The chosen pathway is designed for efficiency and high yield, proceeding through a key thiosemicarbazide intermediate which undergoes base-catalyzed intramolecular cyclization. This method provides excellent control over the substitution pattern at the N-4 and C-5 positions.

Synthetic Protocol

The synthesis is a two-step process starting from commercially available reagents.

Step 1: Synthesis of 1-Benzoyl-4-(pyridin-3-yl)thiosemicarbazide

-

To a solution of benzoic acid hydrazide (10 mmol) in absolute ethanol (50 mL), add 3-isothiocyanatopyridine (10 mmol).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The resulting solid precipitate is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the intermediate, 1-benzoyl-4-(pyridin-3-yl)thiosemicarbazide.

Causality: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate, forming the thiosemicarbazide backbone. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction without degrading the reactants.

Step 2: Cyclization to 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

-

Suspend the 1-benzoyl-4-(pyridin-3-yl)thiosemicarbazide (8 mmol) in an aqueous solution of 8% sodium hydroxide (40 mL).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.[1]

-

After cooling to room temperature, the solution is filtered to remove any insoluble impurities.

-

Carefully acidify the clear filtrate with dilute hydrochloric acid (HCl) until it becomes neutral (pH ~7).

-

The white precipitate that forms is the target compound. Collect the solid by filtration.

-

Wash the product thoroughly with distilled water to remove any residual salts and dry it under vacuum.

-

Recrystallize from ethanol to obtain the purified 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.[1] The structure should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][7]

Causality: The strong base (NaOH) deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This intramolecular reaction leads to the formation of the five-membered triazole ring, with the elimination of a water molecule.[8] Acidification is necessary to neutralize the reaction mixture and protonate the thiol group, causing the product to precipitate out of the aqueous solution.

Synthesis Workflow Diagram

Caption: Synthetic pathway for the target triazole.

Framework for Preliminary Biological Screening

A robust preliminary screening protocol is essential to efficiently identify the potential therapeutic value of a novel compound. The following assays provide a baseline assessment of antimicrobial and anticancer activities.

Overall Screening Workflow

Caption: High-level workflow for biological screening.

Antimicrobial Activity Protocol: Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL in each well.[9]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Trustworthiness: This protocol is a self-validating system. The positive control must show growth, and the negative control must remain clear. The results for the standard drug must fall within its known effective range, confirming the validity of the assay conditions and microbial susceptibility.

Anticancer Activity Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.[10]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 human breast adenocarcinoma) and non-cancerous cells (e.g., MCF-10A non-tumorigenic breast epithelial) into 96-well plates at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Trustworthiness: The inclusion of a non-cancerous cell line is critical. A compound with a significantly lower IC₅₀ for cancer cells compared to normal cells (a high selectivity index) is a more promising candidate, as it suggests a wider therapeutic window and potentially lower side effects.[11]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison and analysis.

Table 1: Antimicrobial Activity of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

| Test Organism | Strain | Test Compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |

| Gram-positive | S. aureus ATCC 25923 | Data | Ciprofloxacin: Data |

| Gram-negative | E. coli ATCC 25922 | Data | Ciprofloxacin: Data |

| Fungus | C. albicans ATCC 10231 | Data | Fluconazole: Data |

Table 2: In Vitro Cytotoxicity of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

| Cell Line | Type | Test Compound IC₅₀ (µM) | Standard Drug IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data | Cisplatin: Data |

| MCF-10A | Non-tumorigenic Breast | Data | Cisplatin: Data |

Interpretation: Lower MIC and IC₅₀ values indicate higher potency. The key is to compare the test compound's activity to that of the established standard drugs. For anticancer activity, the ratio of IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) provides a selectivity index, with higher values being more desirable.

Grounding in Mechanistic Principles

While preliminary screening does not elucidate the exact mechanism of action, the structure of the compound allows us to hypothesize based on established knowledge of 1,2,4-triazole derivatives.

-

Antifungal Mechanism : A primary mechanism for azole-based antifungals is the inhibition of the enzyme lanosterol 14-α-demethylase (CYP51).[12] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition disrupts membrane integrity, leading to fungal cell death. The nitrogen atom at position 4 of the triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, while the substituted side chains provide additional binding interactions.

-